

Biological activity of 5-Fluoro-3-methoxypyridin-2-amine and its analogs

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Fluoro-3-methoxypyridin-2-amine

Cat. No.: B2488230

[Get Quote](#)

An In-Depth Technical Guide to the Biological Activity of **5-Fluoro-3-methoxypyridin-2-amine** and its Analogs

Abstract

The **5-fluoro-3-methoxypyridin-2-amine** scaffold is a privileged heterocyclic structure in modern medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and an amine, provides a versatile platform for the development of novel therapeutic agents. The strategic placement of these functional groups allows for the fine-tuning of physicochemical properties critical for drug efficacy, such as metabolic stability, membrane permeability, and target binding affinity.^{[1][2][3]} This guide explores the synthesis, biological activities, and therapeutic potential of analogs derived from this core, with a focus on their applications as kinase inhibitors, ion channel modulators, and antibacterial agents. We will delve into the causality behind experimental designs, present detailed protocols for biological evaluation, and summarize key structure-activity relationships to provide researchers, scientists, and drug development professionals with a comprehensive resource for leveraging this promising chemical entity.

The 5-Fluoro-3-methoxypyridin-2-amine Scaffold: A Privileged Motif in Drug Discovery

The pyridine ring is a ubiquitous feature in a multitude of FDA-approved drugs.^[1] The functionalization of this ring is a cornerstone of medicinal chemistry strategy, aimed at optimizing potency, selectivity, and pharmacokinetic profiles. The **5-fluoro-3-methoxypyridin-2-amine** scaffold (Figure 1) is particularly noteworthy for several reasons:

- Fluorine Atom: The incorporation of fluorine is a well-established strategy to enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and improve bioavailability.^{[3][4]}
- Methoxy Group: The methoxy group can influence solubility, participate in hydrogen bonding with target proteins, and affect the molecule's overall conformation and metabolic stability.^[2]
- Amino Group: The 2-amino group serves as a crucial handle for synthetic elaboration, allowing for the construction of diverse molecular libraries through various chemical transformations.^[5] This reactive site is pivotal for generating analogs with a wide range of biological activities.

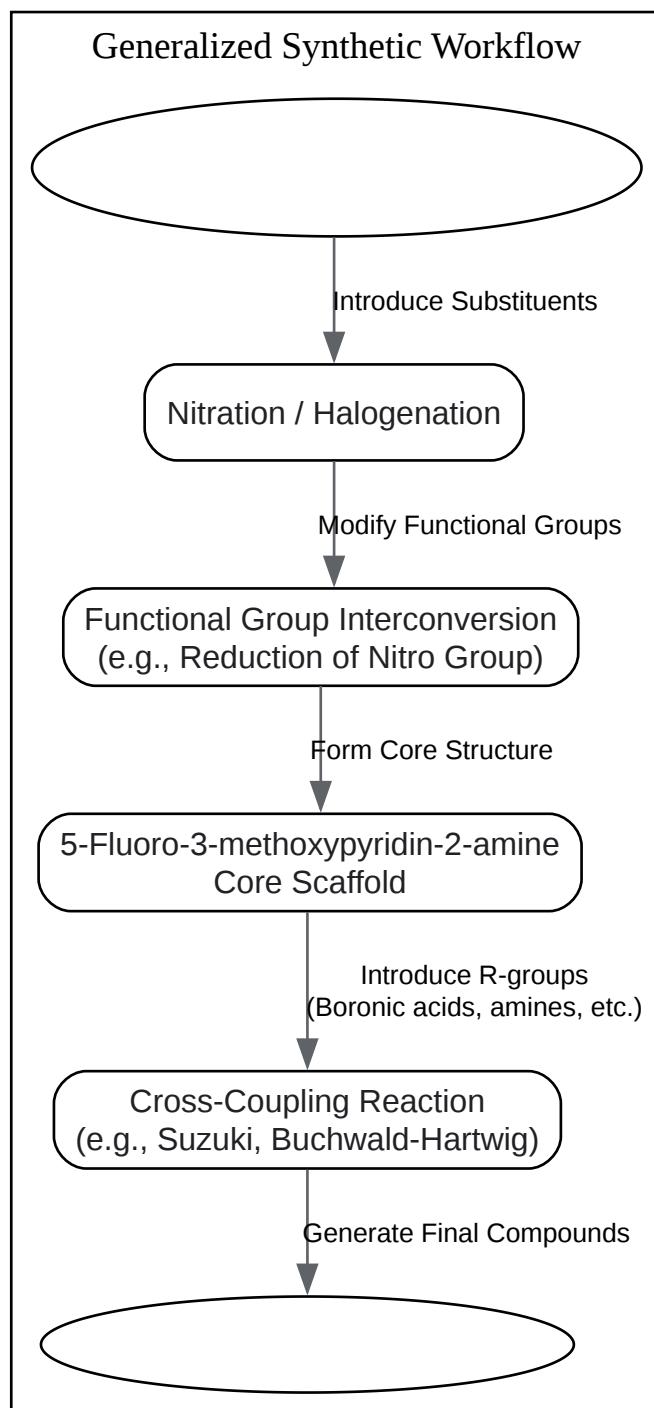

While **5-fluoro-3-methoxypyridin-2-amine** itself is primarily utilized as a key synthetic intermediate^[5], its structural motifs are present in numerous bioactive molecules, underscoring its importance as a foundational building block for drug discovery.^[2]

Figure 1: Chemical Structure of **5-Fluoro-3-methoxypyridin-2-amine**

Caption: The core scaffold featuring key functional groups.

Synthetic Strategies for Analog Development

The generation of a diverse library of analogs is fundamental to exploring the full therapeutic potential of the **5-fluoro-3-methoxypyridin-2-amine** scaffold. Synthetic routes typically involve multi-step processes that may include halogenation, nitration, reduction, and diazotization, followed by substitution reactions.^{[2][6]} Cross-coupling reactions, such as the Suzuki coupling, are particularly valuable for introducing a variety of substituents onto the pyridine core.^[2]

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **5-Fluoro-3-methoxypyridin-2-amine** analogs.

Exemplary Protocol: Suzuki Coupling for Analog Synthesis

This protocol describes a general method for introducing aryl or heteroaryl substituents at a halogenated position on the pyridine ring, a common strategy for creating analogs.

Rationale: The Suzuki coupling is chosen for its broad substrate scope, tolerance of various functional groups, and generally high yields, making it a robust tool for library synthesis.

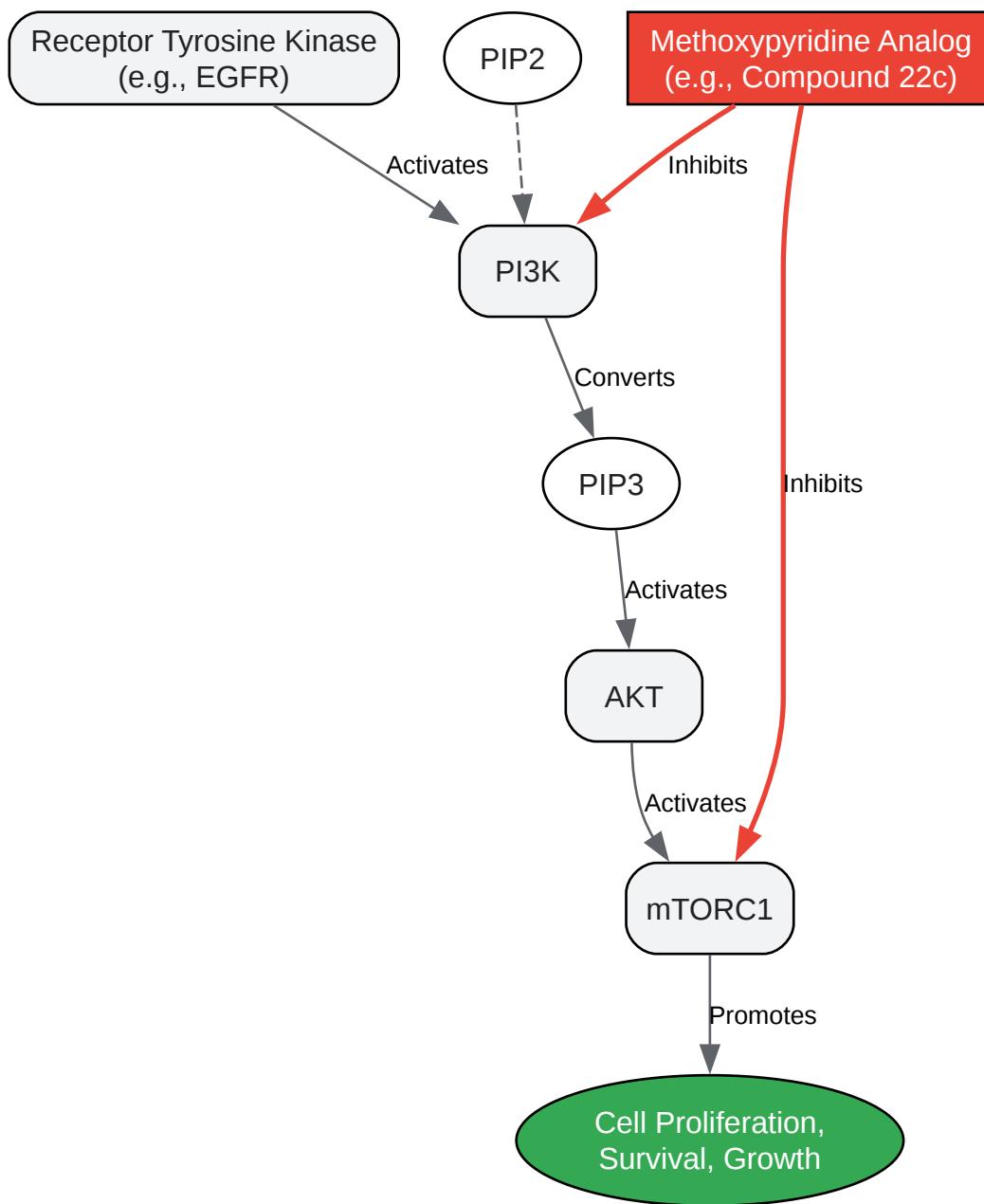
Materials:

- Halogenated methoxypyridine precursor (e.g., 3-Chloro-5-fluoro-2-methoxypyridine) (1 equivalent)
- Desired boronic acid or ester (1.2 equivalents)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{PdCl}_2(\text{dppf})$) (0.05 equivalents)
- Base (e.g., K_2CO_3 , Cs_2CO_3) (2 equivalents)
- Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

Procedure:

- To a flame-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add the halogenated pyridine, boronic acid, palladium catalyst, and base.
- Add the anhydrous solvent.
- Degas the mixture by bubbling with the inert gas for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
- Heat the reaction mixture to the appropriate temperature (typically 80-120 °C).
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction to room temperature.

- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired analog.


Biological Activities and Therapeutic Targets

Analogs of **5-fluoro-3-methoxypyridin-2-amine** have shown potential across a range of therapeutic areas, primarily due to the versatility of the substituted aminopyridine scaffold.

Kinase Inhibition

The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer.^[1] The pyridine ring is a common scaffold in numerous FDA-approved kinase inhibitors.^[1] Analogs of the **5-fluoro-3-methoxypyridin-2-amine** core are promising candidates for the development of novel kinase inhibitors.

PI3K/mTOR Dual Inhibition: The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and metabolism.^[7] Its aberrant activation is a frequent event in human cancers. A recent study detailed the development of sulfonamide methoxypyridine derivatives as potent PI3K/mTOR dual inhibitors.^[7] For instance, compound 22c from this series, which incorporates a quinoline core attached to a methoxypyridine scaffold, demonstrated potent inhibitory activity against both PI3K α ($IC_{50} = 0.22$ nM) and mTOR ($IC_{50} = 23$ nM).^[7] This compound also showed strong anti-proliferative effects in cancer cell lines and induced cell cycle arrest and apoptosis.^[7]

[Click to download full resolution via product page](#)

Caption: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition by dual inhibitors.

FLT3/CHK1 Inhibition: Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML), making it a key therapeutic target.^[8] Checkpoint kinase 1 (CHK1) is crucial for DNA damage response. Dual inhibition is a promising strategy. A study on 2-aminopyrimidine derivatives found potent dual inhibitors of FLT3 and CHK1.^[8] This

highlights the potential of the broader aminopyridine/aminopyrimidine class in targeting these kinases.

Compound	Target(s)	IC ₅₀	Cell Line	Effect	Reference
22c	PI3K α / mTOR	0.22 nM / 23 nM	HCT-116	20 nM (antiproliferative)	[7]
Compound 30	FLT3-D835Y / CHK1	0.8 nM / 0.8 nM	MV4-11	1.3 nM (antiproliferative)	[8]

Table 1:
Example IC₅₀ values for kinase inhibitors with related scaffolds.

Potassium Channel Blockade

Voltage-gated potassium (K⁺) channels are critical for neuronal function. In demyelinating diseases like multiple sclerosis, exposed K⁺ channels lead to aberrant ion efflux and impaired axonal conduction.[9][10] 4-aminopyridine (4AP) is a K⁺ channel blocker used to treat MS symptoms.[10] Research into fluorinated analogs has sought to improve properties for both therapeutic and imaging applications.

A study on 3-fluoro-5-methylpyridin-4-amine (5Me3F4AP), a structural analog of our core interest, demonstrated its efficacy as a potent K⁺ channel blocker.[9][10] Compared to its predecessor, it showed greater lipophilicity and higher permeability across an artificial brain membrane, which are desirable properties for CNS drugs.[9] It also exhibited improved metabolic stability towards the CYP2E1 enzyme.[10] This case study exemplifies how strategic fluorination and methylation of an aminopyridine core can yield compounds with enhanced drug-like properties for neurological targets.

Antibacterial Activity

The search for novel antibacterial agents is a global health priority. Fluoroquinolones are a major class of broad-spectrum antibiotics that target bacterial DNA gyrase and topoisomerase IV.[11] An optimized synthesis has been reported for the core structure of a new fluoroquinolone-like class of antibacterial agents, which utilizes a 3-methoxy pyridine derivative as a key intermediate.[11] This demonstrates the utility of the methoxypyridine scaffold in building more complex molecules with potential antibacterial activity, providing another avenue for the exploration of **5-fluoro-3-methoxypyridin-2-amine** analogs.

Key Experimental Protocols for Biological Evaluation

To validate the biological activity of newly synthesized analogs, a series of robust and reproducible assays are required. The following protocols are foundational for characterizing compounds targeting kinases and assessing cellular effects.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Causality: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase. The principle is based on quantifying the amount of ATP remaining after the kinase reaction; lower ATP levels indicate higher kinase activity. A luminescent signal, proportional to the ATP concentration, is detected.

Self-Validation: The protocol includes positive controls (no inhibitor) and negative controls (no enzyme) to define the dynamic range of the assay. A known inhibitor for the target kinase should be run in parallel to validate assay performance.

Methodology:

- Prepare a serial dilution of the test compounds in DMSO.
- In a 384-well plate, add the kinase, substrate/peptide, and ATP solution in an appropriate kinase buffer.

- Add the test compounds from the dilution plate to the reaction wells. For controls, add DMSO vehicle.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction by adding a detection reagent (e.g., Kinase-Glo®) that simultaneously lyses the cells and generates a luminescent signal from the remaining ATP.
- Incubate for 10 minutes to stabilize the signal.
- Measure luminescence using a plate reader.
- Calculate the percent inhibition relative to controls and determine IC₅₀ values by fitting the data to a four-parameter logistic curve.

Protocol: Cell Viability MTT Assay

Causality: This colorimetric assay assesses the cytotoxic or cytostatic effects of a compound on cultured cells. It measures the metabolic activity of viable cells, which reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Self-Validation: The inclusion of untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control, e.g., doxorubicin) is essential for validating each experiment.

Methodology:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 72 hours).
- After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for formazan crystal formation in viable cells.

- Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
- Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to untreated controls and determine the IC_{50} value.

Conclusion and Future Directions

The **5-fluoro-3-methoxypyridin-2-amine** scaffold is a highly valuable building block in drug discovery.^[5] Its inherent structural and electronic properties, conferred by the strategic placement of fluorine, methoxy, and amino groups, provide a robust starting point for the development of potent and selective therapeutic agents.^{[1][2]} Analogs derived from this core have demonstrated significant potential as kinase inhibitors for oncology^[7], potassium channel blockers for neurological disorders^[9], and as foundational structures for novel antibacterial agents.^[11]

Future research should focus on expanding the chemical diversity of analog libraries through innovative synthetic methodologies. A deeper exploration of structure-activity relationships, guided by computational modeling and biophysical techniques, will be crucial for optimizing lead compounds. Furthermore, comprehensive preclinical evaluation, including pharmacokinetic and toxicological profiling, will be necessary to translate these promising scaffolds into clinically viable drug candidates. The versatility of the **5-fluoro-3-methoxypyridin-2-amine** core ensures its continued relevance in the ongoing quest for novel and effective medicines.

References

- The Role of 3-Chloro-5-fluoro-2-methoxypyridine in the Development of Kinase Inhibitors: Applic
- Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry. Benchchem.
- Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. PMC - NIH.
- **5-Fluoro-3-methoxypyridin-2-amine**|CAS 1097264-90-8. Benchchem.
- Synthesis of 2-amino-5-fluoropyridine.

- Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. NIH.
- Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. MDPI.
- Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. NIH.
- Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. PMC - NIH.
- 2-Fluoro-5-aminopyridine: Enhancing Drug Discovery with Precision Synthesis. [No Source Found].
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Biological activity of 5-Fluoro-3-methoxypyridin-2-amine and its analogs]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2488230#biological-activity-of-5-fluoro-3-methoxypyridin-2-amine-and-its-analogs>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com